molecular formula C18H16FN5O4S B10945075 4-{[(E)-{3-[(5-fluoro-2-nitrophenoxy)methyl]-4-methoxyphenyl}methylidene]amino}-5-methyl-4H-1,2,4-triazole-3-thiol

4-{[(E)-{3-[(5-fluoro-2-nitrophenoxy)methyl]-4-methoxyphenyl}methylidene]amino}-5-methyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B10945075
M. Wt: 417.4 g/mol
InChI Key: DQMMEIUWENMGFV-AWQFTUOYSA-N
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Description

4-[((E)-1-{3-[(5-FLUORO-2-NITROPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)AMINO]-5-METHYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features a unique structure that includes a triazole ring, a fluorinated aromatic group, and a nitrophenoxy moiety, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[((E)-1-{3-[(5-FLUORO-2-NITROPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)AMINO]-5-METHYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE typically involves multiple steps:

    Formation of the Fluorinated Aromatic Intermediate: The initial step involves the synthesis of the 5-fluoro-2-nitrophenoxy intermediate. This can be achieved through the nitration of 5-fluorophenol followed by etherification with a suitable alkylating agent.

    Triazole Ring Formation: The next step involves the formation of the triazole ring. This can be accomplished through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Final Coupling and Sulfide Introduction:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfide group, leading to the formation of sulfoxides or sulfones.

    Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as palladium on carbon (Pd/C) and hydrogen gas are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

The compound’s unique structure makes it a valuable building block for the synthesis of more complex molecules. It can be used in the development of new materials with specific properties such as fluorescence or conductivity.

Biology and Medicine

In medicinal chemistry, this compound can be explored for its potential as a drug candidate. Its various functional groups allow for interactions with biological targets, making it a potential lead compound for the development of new therapeutics.

Industry

In the industrial sector, the compound can be used in the synthesis of specialty chemicals and advanced materials. Its unique properties may also make it suitable for applications in coatings, adhesives, and electronic materials.

Mechanism of Action

The mechanism of action of 4-[((E)-1-{3-[(5-FLUORO-2-NITROPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)AMINO]-5-METHYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is largely dependent on its interaction with molecular targets. The triazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The fluorinated aromatic group can enhance binding affinity through hydrophobic interactions, while the nitrophenoxy moiety can participate in hydrogen bonding and electrostatic interactions.

Comparison with Similar Compounds

Similar Compounds

  • 4-[((E)-1-{3-[(5-FLUORO-2-NITROPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)AMINO]-5-METHYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
  • 4-[((E)-1-{3-[(5-CHLORO-2-NITROPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)AMINO]-5-METHYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
  • 4-[((E)-1-{3-[(5-BROMO-2-NITROPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)AMINO]-5-METHYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE

Uniqueness

The presence of the fluorine atom in 4-[((E)-1-{3-[(5-FLUORO-2-NITROPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)AMINO]-5-METHYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE imparts unique properties such as increased metabolic stability and enhanced binding affinity to biological targets. This makes it distinct from its chloro and bromo analogs, which may have different reactivity and biological activity profiles.

Properties

Molecular Formula

C18H16FN5O4S

Molecular Weight

417.4 g/mol

IUPAC Name

4-[(E)-[3-[(5-fluoro-2-nitrophenoxy)methyl]-4-methoxyphenyl]methylideneamino]-3-methyl-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C18H16FN5O4S/c1-11-21-22-18(29)23(11)20-9-12-3-6-16(27-2)13(7-12)10-28-17-8-14(19)4-5-15(17)24(25)26/h3-9H,10H2,1-2H3,(H,22,29)/b20-9+

InChI Key

DQMMEIUWENMGFV-AWQFTUOYSA-N

Isomeric SMILES

CC1=NNC(=S)N1/N=C/C2=CC(=C(C=C2)OC)COC3=C(C=CC(=C3)F)[N+](=O)[O-]

Canonical SMILES

CC1=NNC(=S)N1N=CC2=CC(=C(C=C2)OC)COC3=C(C=CC(=C3)F)[N+](=O)[O-]

Origin of Product

United States

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